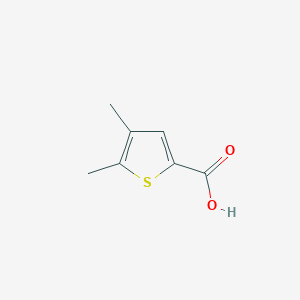

4,5-Dimethylthiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCDKLUMNAKVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377807 | |

| Record name | 4,5-dimethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-24-0 | |

| Record name | 4,5-Dimethyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40808-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dimethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,5-Dimethylthiophene-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes for 4,5-dimethylthiophene-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The methodologies detailed herein are based on established chemical principles and aim to provide researchers with the necessary information to replicate and adapt these syntheses.

Introduction

This compound is a disubstituted thiophene derivative with significant potential in the development of novel pharmaceuticals and functional materials. The presence of the carboxylic acid moiety at the 2-position and the methyl groups at the 4- and 5-positions provide a unique scaffold for further chemical modification. This document outlines two primary and reliable synthetic pathways starting from the commercially available 3,4-dimethylthiophene, as well as a method for the final deprotection of its corresponding acyl chloride.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented:

-

Route 1: A two-step process involving the Vilsmeier-Haack formylation of 3,4-dimethylthiophene to produce 4,5-dimethylthiophene-2-carbaldehyde, followed by a mild oxidation to yield the target carboxylic acid.

-

Route 2: A one-pot synthesis via the direct lithiation of 3,4-dimethylthiophene and subsequent carboxylation with carbon dioxide.

Additionally, a protocol for the hydrolysis of 4,5-dimethylthiophene-2-carbonyl chloride is provided, which is a common final step if the acyl chloride is synthesized or procured separately.

Route 1: Vilsmeier-Haack Formylation and Subsequent Oxidation

This route offers a classic and robust approach to introducing a carbonyl group onto the thiophene ring, which is then oxidized to the carboxylic acid.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred DMF solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction: Add a solution of 3,4-dimethylthiophene (1.0 eq) in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir. Basify the mixture to a pH of ~8 with an aqueous solution of sodium hydroxide.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Oxidation of 4,5-Dimethylthiophene-2-carbaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethylthiophene-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (a chlorine scavenger, ~4.0 eq) followed by sodium dihydrogen phosphate (NaH₂PO₄) as a buffer.

-

Oxidation: Cool the mixture in an ice bath and add sodium chlorite (NaClO₂, ~1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up and Isolation: Quench the reaction with a solution of sodium sulfite. Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

| Route 1 Data Summary | |

| Step | Vilsmeier-Haack Formylation |

| Starting Material | 3,4-Dimethylthiophene |

| Key Reagents | POCl₃, DMF |

| Typical Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Yield | Moderate to High |

| Step | Oxidation |

| Starting Material | 4,5-Dimethylthiophene-2-carbaldehyde |

| Key Reagents | NaClO₂, NaH₂PO₄, 2-methyl-2-butene |

| Typical Solvent | t-Butanol/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Yield | High |

Route 2: Lithiation and Carboxylation

This route provides a more direct, one-pot synthesis of the target molecule. It relies on the regioselective deprotonation of 3,4-dimethylthiophene at the 2-position by a strong organolithium base, followed by quenching with carbon dioxide.

Experimental Protocol: Lithiation and Carboxylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 3,4-dimethylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice (solid CO₂) to the reaction mixture.

-

Warming and Acidification: Allow the mixture to slowly warm to room temperature. Once the excess CO₂ has sublimated, add water and acidify the mixture with dilute aqueous HCl.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

| Route 2 Data Summary | |

| Starting Material | 3,4-Dimethylthiophene |

| Key Reagents | n-Butyllithium, Carbon Dioxide |

| Typical Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2 - 3 hours |

| Yield | Good to High |

Final Step: Hydrolysis of 4,5-Dimethylthiophene-2-carbonyl chloride

If 4,5-dimethylthiophene-2-carbonyl chloride is available, it can be readily hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis

-

Reaction: Carefully add 4,5-dimethylthiophene-2-carbonyl chloride to water with vigorous stirring. The reaction is exothermic and will produce HCl gas.

-

Isolation: The resulting carboxylic acid will likely precipitate from the aqueous solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

| Hydrolysis Data Summary | |

| Starting Material | 4,5-Dimethylthiophene-2-carbonyl chloride |

| Key Reagent | Water |

| Temperature | Room Temperature |

| Reaction Time | Rapid |

| Yield | Quantitative |

Conclusion

The synthesis of this compound can be achieved through multiple reliable pathways. The choice of method will depend on the available starting materials, equipment, and desired scale of the reaction. The Vilsmeier-Haack formylation followed by oxidation offers a classic and scalable approach, while the lithiation and carboxylation route provides a more direct, one-pot synthesis. For all methods, careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. This guide provides the foundational knowledge for researchers to successfully synthesize this important heterocyclic compound.

4,5-Dimethylthiophene-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and handling protocols for this compound (CAS No: 40808-24-0). This heterocyclic carboxylic acid derivative is a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals, agrochemicals, and functional materials.

Core Chemical and Physical Properties

This compound is a white, powdered solid at room temperature.[1] Its structural features, including the electron-rich dimethyl-substituted thiophene ring and the carboxylic acid functional group, dictate its physical and chemical behavior.

Identifiers and Molecular Data

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 40808-24-0 | [1][2] |

| Molecular Formula | C₇H₈O₂S | [2][3] |

| Molecular Weight | 156.20 g/mol | [2][3] |

| Alternate Names | 2,3-Dimethylthiophene-5-carboxylic acid | [2] |

| InChI Key | RZCDKLUMNAKVFB-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative physicochemical data is crucial for designing experimental conditions, including reaction setups and purification protocols.

| Property | Value | Reference |

| Physical State | Powder | [1] |

| Color | White | [1] |

| Melting Point | 206-211 °C | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No quantitative data available. Generally, carboxylic acids of this size have limited solubility in water but are soluble in organic solvents like ethanol, toluene, and diethyl ether.[1][4][5] | |

| pKa | No experimental data available. The acidity is expected to be influenced by the electron-donating methyl groups on the thiophene ring. |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily governed by the carboxylic acid group, which participates in nucleophilic acyl substitution.[6] The electrophilicity of the carbonyl carbon is a key determinant of its reactivity. This is influenced by two competing electronic effects from the thiophene ring:

-

Inductive Effect: The electronegative oxygen atoms of the carboxyl group withdraw electron density from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[7]

-

Resonance Effect: The lone pair of electrons on the sulfur atom in the thiophene ring can be donated into the ring system, which can decrease the electrophilicity of the carbonyl carbon.[7]

The overall reactivity is a balance of these effects. Like other carboxylic acids, it can be converted into more reactive derivatives such as acyl chlorides or less reactive derivatives like esters and amides.[8] The general order of reactivity for carboxylic acid derivatives is: Acyl Halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides.[9]

Caption: Factors influencing the electrophilicity and reactivity of the carbonyl carbon.

Experimental Protocols

General Synthetic Approach

References

- 1. georganics.sk [georganics.sk]

- 2. scbt.com [scbt.com]

- 3. store.p212121.com [store.p212121.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4,5-Dimethylthiophene-2-carboxylic acid (CAS: 40808-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylthiophene-2-carboxylic acid, a substituted thiophene derivative, serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. Furthermore, it explores the current understanding of the biological activities of related thiophene-based compounds and discusses potential applications in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 40808-24-0 | |

| Molecular Formula | C₇H₈O₂S | |

| Molecular Weight | 156.20 g/mol | |

| Melting Point | 110-112 °C | |

| Appearance | White to off-white solid/powder | |

| Synonyms | 2,3-Dimethylthiophene-5-carboxylic acid |

Synthesis and Purification

General Synthetic Approach: Carboxylation of a Thienyllithium Intermediate

This method involves the metalation of a suitable thiophene precursor followed by quenching with carbon dioxide.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

-

2,3-Dimethylthiophene

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

n-Butyllithium (BuLi) in hexanes

-

Carbon dioxide (CO₂) source (dry ice or gas)

-

Aqueous solution of a strong acid (e.g., 1 M Hydrochloric acid)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2,3-dimethylthiophene and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture, or CO₂ gas is bubbled through the solution. The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified to a pH of approximately 1-2 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Caption: Workflow for the purification of a solid organic compound by recrystallization.

Experimental Protocol:

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture, heptane, or toluene)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: The ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. A mixture of solvents, such as ethanol and water, can also be effective.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper into a clean flask.

-

Crystallization: The clear solution is allowed to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

-

Isolation: The formed crystals are collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent and then dried under vacuum to yield the pure this compound.

Spectroscopic Data

While a dedicated, published spectrum for this compound is not available, the expected spectroscopic features can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Thiophene-H | ~7.5 | Singlet | 1H | H3 |

| Methyl-H | ~2.3 | Singlet | 3H | 4-CH₃ or 5-CH₃ |

| Methyl-H | ~2.2 | Singlet | 3H | 5-CH₃ or 4-CH₃ |

| Carboxyl-H | 10-13 | Broad Singlet | 1H | COOH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carboxyl-C | ~165-175 | C=O |

| Thiophene-C | ~140-150 | C2, C4, C5 |

| Thiophene-C | ~125-135 | C3 |

| Methyl-C | ~13-16 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (of the carboxylic acid dimer) |

| ~2920, 2850 | Medium | C-H stretch (methyl groups) |

| ~1680-1710 | Strong | C=O stretch (carbonyl of the carboxylic acid) |

| ~1500-1600 | Medium | C=C stretch (thiophene ring) |

| ~1430 | Medium | O-H bend (in-plane) |

| ~1200-1300 | Strong | C-O stretch |

Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of the carboxyl group or parts of it.

| m/z | Possible Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 111 | [M - COOH]⁺ |

| 83 | [M - COOH - C₂H₄]⁺ |

Biological Activities and Potential Applications

While there is no specific data on the biological activity of this compound, the thiophene ring is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives have demonstrated a wide range of biological activities, suggesting potential avenues for the application of this compound in drug discovery and development.

General Biological Activities of Thiophene Derivatives

-

Anticancer: Many thiophene-containing molecules have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial: Thiophene derivatives have shown promise as antibacterial and antifungal agents.

-

Anti-inflammatory: The thiophene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Enzyme Inhibition: Thiophene-based compounds have been designed as inhibitors for various enzymes implicated in disease.

The presence of the carboxylic acid group on the thiophene ring provides a handle for further chemical modifications, such as the formation of amides and esters. This allows for the generation of libraries of related compounds that can be screened for various biological activities.

Caption: Logical relationship of this compound to its potential applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

First Aid:

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do not induce vomiting.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its properties, synthesis, purification, and spectroscopic characteristics. While specific biological data for this compound is limited, the known activities of related thiophene derivatives highlight promising areas for future research and development. The experimental protocols and data presented herein serve as a valuable resource for researchers working with this compound.

An In-depth Technical Guide to 4,5-Dimethylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dimethylthiophene-2-carboxylic acid is a substituted thiophene derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including a carboxylic acid moiety and a dimethyl-substituted thiophene ring, make it a valuable precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound, also known as 4,5-dimethyl-2-thenoic acid, is a heterocyclic compound with the chemical formula C₇H₈O₂S.[1] The molecule consists of a central five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. This ring is substituted with two methyl groups at the 4- and 5-positions and a carboxylic acid group at the 2-position.

The presence of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group on the thiophene ring influences its electronic properties and reactivity. The carboxylic acid moiety provides a handle for various chemical transformations, such as amidation and esterification, making it a key functional group for the synthesis of derivatives with potential biological activity.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 40808-24-0 | [1] |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| Melting Point | 206-211 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents | [3] |

Spectroscopic Data

1.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the thiophene proton and the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The single proton on the thiophene ring (at position 3) would likely appear as a singlet in the aromatic region. The two methyl groups at positions 4 and 5 would also appear as singlets, with their chemical shifts influenced by their position on the electron-rich thiophene ring.

1.2.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm.[4] The four carbons of the thiophene ring will appear in the aromatic region (approximately 120-150 ppm). The two methyl carbons will be observed in the aliphatic region, typically between 10-30 ppm.[4]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations.[5][6] A strong and sharp carbonyl (C=O) stretching absorption is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[6] Characteristic C-H stretching bands for the methyl groups will be observed around 2850-3000 cm⁻¹. The spectrum will also show C=C stretching absorptions for the thiophene ring in the 1400-1600 cm⁻¹ region and C-S stretching vibrations.[7]

1.2.4. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (156.20). A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, leading to a significant peak at [M-45]⁺. Another characteristic fragmentation is the formation of an acylium ion [M-OH]⁺.[8]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the synthesis of thiophene-2-carboxylic acids can be adapted. A common and effective method involves the metalation of a substituted thiophene followed by carboxylation.

General Synthetic Approach: Metalation and Carboxylation

This synthetic strategy involves a two-step process: the deprotonation of the most acidic proton on the thiophene ring using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Reaction Scheme:

References

- 1. scbt.com [scbt.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 40808-24-0(this compound) | Kuujia.com [kuujia.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

4,5-Dimethylthiophene-2-carboxylic acid molecular weight

An In-depth Technical Guide to 4,5-Dimethylthiophene-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential role in modulating critical signaling pathways.

Physicochemical Properties

This compound is a substituted thiophene derivative. Its core structure consists of a five-membered aromatic ring containing one sulfur atom, functionalized with two methyl groups and a carboxylic acid group. These features contribute to its specific chemical reactivity and potential for biological activity.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 156.20 g/mol | [1][2][3] |

| Molecular Formula | C₇H₈O₂S | [1][2][3] |

| CAS Number | 40808-24-0 | [1][2] |

| Physical State | White powder | [4] |

| Melting Point | 206-211 °C | [4] |

| Alternate Names | 2,3-Dimethylthiophene-5-carboxylic acid | [1][3] |

Experimental Protocols

The synthesis of thiophene-2-carboxylic acid derivatives can be achieved through various established organic chemistry methodologies. A common and effective approach involves the metalation of the thiophene ring followed by carboxylation.

Detailed Methodology: Synthesis of this compound via Lithiation and Carboxylation

This protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for the synthesis of thiophenecarboxylic acids.

Materials:

-

2,3-Dimethylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,3-dimethylthiophene and dry tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution of 2,3-dimethylthiophene via the dropping funnel, while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the 5-position of the thiophene ring.

-

Carboxylation: An excess of crushed dry ice (solid CO₂) is cautiously added to the reaction mixture in small portions. The reaction is highly exothermic, and the temperature should be carefully monitored to prevent a rapid rise. The mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is acidified to a pH of approximately 2 with 1 M hydrochloric acid, leading to the precipitation of the crude carboxylic acid.

-

Extraction and Purification: The acidified aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a white solid.

Role in Signaling Pathways and Drug Development

Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of the thiophene ring allows for modifications that can modulate the compound's interaction with biological targets.

Thiophene-containing compounds have been shown to interfere with various signaling pathways critical for cancer cell growth and survival.[1] One common mechanism of action is the inhibition of protein kinases, which are key regulators of cellular processes. For instance, thiophene derivatives can act as ATP-competitive inhibitors in the kinase domain, thereby blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[2]

Mandatory Visualization

The following diagram illustrates a generalized workflow for screening thiophene derivatives for their potential anticancer activity, a common practice in drug development.

Caption: Workflow for anticancer screening of thiophene derivatives.

References

4,5-Dimethylthiophene-2-carboxylic Acid: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 4,5-Dimethylthiophene-2-carboxylic acid (CAS No: 40808-24-0). The information herein is compiled from publicly available Safety Data Sheets (SDS) and is intended to inform safe handling, storage, and emergency procedures. It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated, and as such, it should be handled with a high degree of caution, assuming it to be potentially hazardous.[1]

Chemical Identification and Physical Properties

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 40808-24-0 | [1][2][3] |

| Molecular Formula | C₇H₈O₂S | [2][3] |

| Molecular Weight | 156.20 g/mol | [2][3] |

| Physical State | Powder | Georganics SDS |

| Color | White | Georganics SDS |

| Melting Point | 206-211 °C | Georganics SDS |

| Boiling Point | No data available | Georganics SDS |

| Solubility | No data available | Georganics SDS |

| Odor | No data available | Georganics SDS |

Hazard Identification and Classification

According to Regulation (EC) No 1272/2008, this compound is classified as follows:[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |

GHS Pictogram:

Signal Word: Warning [1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Summary

A critical gap exists in the toxicological data for this compound. The Safety Data Sheet explicitly states "No data available" for the following endpoints.[1] This underscores the need for comprehensive toxicological assessment before extensive use.

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available[1] |

| Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive Toxicity | No data available[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[1] |

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Experimental Protocols: A General Framework

While specific experimental data for this compound is unavailable, this section outlines standard methodologies for assessing the safety of novel thiophene and carboxylic acid derivatives. These protocols serve as a guide for researchers planning to conduct toxicological evaluations.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the potential of a compound to cause cell death.

Methodology:

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HeLa) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound).

-

Incubation: Cells are incubated with the compound for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration at which 50% of cells are inhibited) is determined.

Skin Irritation Assay (In Vitro 3D Human Skin Model)

This protocol provides an alternative to traditional animal testing for assessing skin irritation potential.

Methodology:

-

Tissue Culture: Reconstituted human epidermis models (e.g., EpiDerm™, EpiSkin™) are equilibrated according to the manufacturer's instructions.

-

Compound Application: A defined amount of the test chemical is applied topically to the surface of the tissue.

-

Exposure and Incubation: The tissues are exposed to the compound for a specific duration (e.g., 60 minutes) followed by a post-incubation period (e.g., 42 hours) in fresh medium.

-

Viability Assessment: Tissue viability is determined using the MTT assay, as described above.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to negative controls.

Logical and Experimental Workflows

The following diagrams illustrate a generalized workflow for the safety assessment of a novel chemical compound and the procedural flow for handling spills, as derived from standard laboratory safety protocols.

Caption: A generalized workflow for assessing the safety of a new chemical entity.

Caption: Emergency protocol for handling a chemical spill.

Handling and Storage

Safe Handling:

-

Wash hands thoroughly after handling.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation of dust.[4]

-

Ensure adequate ventilation in the work area.[4]

-

Use personal protective equipment (PPE) as specified in Section 7.

Storage:

-

Store in a dry, cool, and well-ventilated place.[4]

-

Keep the container tightly closed when not in use.[4]

-

It is recommended to store the material refrigerated.[4]

Exposure Controls and Personal Protection

| Control Parameter | Specification |

| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. An emergency eyewash station and safety shower should be readily accessible.[4] |

| Eye/Face Protection | Wear chemical safety glasses or goggles.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | If ventilation is inadequate, wear a suitable protective mask with a filter for organic vapors.[4] |

| Environmental Exposure | Do not allow the product to enter drains.[4] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. |

Firefighting and Disposal

Firefighting:

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]

-

Hazards: During a fire, irritating and toxic gases, including sulfur oxides, may be generated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[1]

Disposal:

-

Dispose of the material as hazardous waste.[1]

-

Disposal should be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult the most current SDS for this compound from their supplier before use and adhere to all institutional and regulatory safety protocols. The absence of comprehensive toxicological data requires that this chemical be handled with the utmost care.

References

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiophene derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes like tyrosine kinases, disruption of microtubule polymerization, induction of apoptosis, and modulation of critical signaling pathways.[4][5][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various thiophene derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several representative thiophene derivatives against different human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thiophene Carboxamides | MB-D2 | A375 (Melanoma) | Significant cytotoxic effect | 5-FU | > 100 |

| HT-29 (Colorectal) | Significant cytotoxic effect | 5-FU | > 100 | ||

| MCF-7 (Breast) | Significant cytotoxic effect | 5-FU | > 100 | ||

| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |

| Amino-thiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |

| A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | ||

| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | 9.00 | - | - |

| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | 5.46 | - | - |

| Compound 2d | Hep3B (Liver) | 8.85 | - | - | |

| Compound 2e | Hep3B (Liver) | 12.58 | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.[7][8][9]

Principle: Metabolically active cells with functional mitochondria possess reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.[7]

-

Compound Treatment: The thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[8]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Signaling Pathways in Thiophene-Mediated Anticancer Activity

Thiophene derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

One key mechanism involves the inhibition of tubulin polymerization . By binding to the colchicine binding site on β-tubulin, certain thiophene derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Another critical target is the VEGFR-2 signaling pathway , which is pivotal for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiophene derivatives can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling through pathways like PI3K/AKT, which ultimately suppresses tumor growth and angiogenesis.[6][10]

Furthermore, the Wnt/β-catenin signaling pathway , often aberrantly activated in cancers, is another target for thiophene-based compounds. Inhibition of this pathway can lead to a decrease in the expression of genes that promote cell proliferation and survival.[6]

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens presents a major global health challenge, driving the search for novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11][12][13]

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial efficacy of thiophene derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values of representative thiophene derivatives against various microbial strains.

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| Thiophene-A | 8 | 16 | 32 | >64 |

| Thiophene-B | 4 | 8 | 16 | 32 |

| Thiophene-C | 16 | 32 | 64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 | 1 | NA |

| Fluconazole | NA | NA | NA | 2 |

| Compound | Col-R A. baumannii MIC50 (mg/L) | Col-R E. coli MIC50 (mg/L) | ||

| Thiophene 4 | 16 | 8 | ||

| Thiophene 5 | 16 | 32 | ||

| Thiophene 8 | 32 | 32 | ||

| Compound | B. cereus MIC (µg/mL) | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3-chlorobenzo[b]thiophene (cyclohexanol-substituted) | 16 | 16 | 16 | 16 |

| 3-bromobenzo[b]thiophene (cyclohexanol-substituted) | 16 | 16 | 16 | 16 |

NA: Not Applicable

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[1][14][15][16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of the thiophene derivative is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final concentration of microorganisms in the wells.

-

Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the test microorganism.

-

MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is recorded as the lowest concentration of the thiophene derivative in which there is no visible growth.

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammatory diseases pose a significant health burden, and the development of novel anti-inflammatory agents is a key area of research. Thiophene derivatives have demonstrated potent anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11][18][19]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classical and reliable method for screening the acute anti-inflammatory activity of new compounds.

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference Drug | Reference Inhibition (%) |

| Compound 15 | 50 | 58.46 | Indomethacin | 47.73 |

| Tetrasubstituted thiophene 4c | 10 | 71 | Ibuprofen (20 mg/kg) | 36 |

| 20 | 77 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the ability of a compound to reduce acute inflammation.[2][20][21][22][23]

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain). The anti-inflammatory effect of a compound is assessed by its ability to reduce the swelling of the paw.

Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test group of rats is administered the thiophene derivative, typically orally or intraperitoneally, at a specific dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume or thickness of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups compared to the vehicle control group.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many thiophene derivatives are attributed to their ability to inhibit the COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these enzymes, thiophene derivatives can effectively reduce the signs of inflammation.

Conclusion

Thiophene and its derivatives represent a versatile and highly valuable class of heterocyclic compounds in drug discovery and development. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to harness the full potential of thiophene-based compounds in the development of next-generation medicines. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of even more potent and selective thiophene-based therapeutic agents.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. inotiv.com [inotiv.com]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchhub.com [researchhub.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,5-Dimethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dimethylthiophene-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide offers a predictive assessment based on the known properties of analogous compounds, namely thiophene-2-carboxylic acid and general principles of carboxylic acid solubility. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various solvents, a critical step in drug development, process chemistry, and formulation science.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. For this compound, the key structural features influencing its solubility are the polar carboxylic acid group (-COOH), the aromatic thiophene ring, and the two nonpolar methyl groups (-CH3).

The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, which generally confers solubility in polar solvents, including water and alcohols. However, the aromatic thiophene ring and the two methyl groups contribute to the lipophilicity of the molecule. The presence of these nonpolar groups is expected to decrease its solubility in water compared to its parent compound, thiophene-2-carboxylic acid, while potentially increasing its solubility in less polar organic solvents.

Based on these principles, a qualitative prediction of the solubility of this compound in a range of common laboratory solvents is presented below.

Data Presentation: Predicted Solubility Profile

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Water | Polar Protic | Low to Sparingly Soluble | The polar carboxylic acid group allows for hydrogen bonding with water, but the lipophilic thiophene ring and methyl groups reduce overall aqueous solubility.[2][3] |

| Methanol | Polar Protic | Soluble | Methanol can engage in hydrogen bonding with the carboxylic acid group, and its alkyl nature can solvate the nonpolar parts of the molecule. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many carboxylic acids.[3] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid proton. |

| Dichloromethane | Nonpolar | Sparingly Soluble to Soluble | The overall polarity of the molecule may allow for some solubility in this common organic solvent. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic nature of toluene may provide some favorable interactions with the thiophene ring. |

| Hexane | Nonpolar | Insoluble to Sparingly Soluble | The high polarity of the carboxylic acid group makes it unlikely to be soluble in a nonpolar alkane solvent. |

Experimental Protocols

For the precise quantification of the solubility of this compound, the following established experimental methodologies are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the saturated solution can be separated from the undissolved solid by centrifugation or filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

Analysis: Carefully withdraw a known volume of the clear, saturated supernatant for analysis. The concentration of the dissolved solid can then be determined using a suitable analytical technique, such as gravimetric analysis or UV/Vis spectroscopy.

Analytical Techniques for Concentration Determination

a) Gravimetric Analysis

Gravimetric analysis is a direct and highly accurate method for determining the mass of the dissolved solute.[5][6][7]

Methodology:

-

Initial Weighing: Accurately weigh a clean, dry evaporating dish on an analytical balance (W1).

-

Sample Addition: Transfer a precise volume of the saturated supernatant into the pre-weighed dish and record the total weight (W2).

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute (W3).

-

Calculation:

-

Mass of dissolved solute = W3 - W1

-

Mass of solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100

-

b) UV/Vis Spectroscopy

If this compound has a chromophore that absorbs in the UV/Vis range, this technique can be a rapid and sensitive method for concentration determination.[8][9]

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Take a known volume of the saturated supernatant from the shake-flask experiment and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound.

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility in different solvent types.

Caption: Factors influencing the predicted solubility of the target compound.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

Spectroscopic and Synthetic Profile of 4,5-Dimethylthiophene-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4,5-dimethylthiophene-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data based on established spectroscopic principles and data from analogous structures. This document aims to serve as a valuable resource for researchers interested in the synthesis and characterization of substituted thiophene derivatives.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from typical ranges for the functional groups present and analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad singlet, which can exchange with D₂O.[1] |

| Thiophene H-3 | 7.5 - 7.7 | Singlet | 1H | The sole proton on the thiophene ring is expected to be in the aromatic region. |

| -CH₃ (at C-4) | 2.2 - 2.4 | Singlet | 3H | Methyl groups attached to an aromatic ring typically resonate in this range. |

| -CH₃ (at C-5) | 2.4 - 2.6 | Singlet | 3H | This methyl group may be slightly more deshielded due to its position on the thiophene ring. |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[2][3] |

| Thiophene C-2 | 135 - 145 | The carbon atom attached to the carboxylic acid group. |

| Thiophene C-3 | 130 - 140 | The carbon atom bearing the single proton. |

| Thiophene C-4 | 140 - 150 | The carbon atom attached to a methyl group. Quaternary carbons often show weaker signals.[4] |

| Thiophene C-5 | 135 - 145 | The carbon atom attached to a methyl group. |

| -CH₃ (at C-4) | 14 - 18 | Typical range for methyl carbons attached to an sp² hybridized carbon. |

| -CH₃ (at C-5) | 15 - 20 | Similar to the other methyl group, with slight variations based on the electronic environment. |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

IR (Infrared) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[1][5][6] |

| C-H (sp³) | 2850 - 3000 | Medium | Stretching vibrations of the methyl groups.[5] |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretch, a very prominent and sharp peak.[1][5][6] |

| C=C (Thiophene Ring) | 1500 - 1600 | Medium to Weak | Aromatic ring stretching vibrations.[7] |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching vibration of the carbon-oxygen single bond.[5][6] |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, Broad | Out-of-plane bending of the hydroxyl group.[5][6] |

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment | Notes |

| 156 | [M]⁺ | Molecular ion peak for C₇H₈O₂S.[8] |

| 141 | [M - CH₃]⁺ | Loss of a methyl group. |

| 111 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 83 | [C₄H₃S]⁺ | Thienyl fragment. |

Ionization method: Electron Impact (EI).

Experimental Protocols

Below are detailed, generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A Plausible Route

A common method for the synthesis of thiophene-2-carboxylic acids involves the metalation of a substituted thiophene followed by carboxylation with carbon dioxide.

Reaction Scheme:

-

Metalation: 3,4-Dimethylthiophene is reacted with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The base selectively deprotonates the most acidic proton, which is at the 2-position of the thiophene ring.

-

Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The lithiated thiophene acts as a nucleophile, attacking the carbon dioxide to form a lithium carboxylate salt.

-

Acidification: The reaction is quenched with an aqueous acid (e.g., HCl) to protonate the carboxylate salt, yielding the final product, this compound.

-

Purification: The product can be purified by extraction and subsequent recrystallization from an appropriate solvent system.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy:

-

A sample of 5-10 mg of the purified product is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

FT-IR Spectroscopy:

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

-

Alternatively, a spectrum can be obtained by placing a small amount of the solid on an Attenuated Total Reflectance (ATR) crystal.

-

-

Mass Spectrometry:

-

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) inlet.

-

For Electron Impact (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. scbt.com [scbt.com]

Commercial Suppliers and Technical Guide for 4,5-Dimethylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of commercial suppliers for 4,5-Dimethylthiophene-2-carboxylic acid (CAS No. 40808-24-0), a versatile heterocyclic building block. Additionally, it details its application in the synthesis of a novel activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), including relevant experimental protocols and the associated signaling pathway, to support researchers in pharmacology and drug discovery.

Commercial Availability

This compound is readily available from various chemical suppliers. The purity levels are generally high, suitable for research and development purposes. Below is a summary of offerings from several suppliers. Researchers are advised to request a lot-specific Certificate of Analysis for detailed purity information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| Santa Cruz Biotechnology | 40808-24-0 | C₇H₈O₂S | 156.20 | Varies (lot-specific) | Inquire | Inquire |

| P212121 Store | 40808-24-0 | C₇H₈O₂S | 156.2 | Not specified | 500 mg | $203.00 |

| Sunway Pharm Ltd | 40808-24-0 | C₇H₈O₂S | 156.20 | ≥ 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g | $48.00 (100mg) - $834.00 (10g) |

| ChemicalBook | 40808-24-0 | C₇H₈O₂S | 156.20 | Varies by supplier | Varies by supplier | Varies by supplier |

| Georganics | 40808-24-0 | C₇H₈O₂S | 156.21 | Not specified | Inquire | Inquire |

Application in the Synthesis of a SERCA2a Activator

This compound serves as a key precursor in the synthesis of novel therapeutic agents. A notable application is in the creation of N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide, a compound identified as an enhancer of intracellular Ca²⁺ dynamics through the activation of SERCA2a.[1]

Synthetic Workflow

The synthesis of N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide from this compound is a two-step process. The first step involves the N-alkylation of 2-methoxybenzylamine with 1-bromopropane. The resulting secondary amine is then coupled with this compound.[1]

Synthetic pathway for N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological evaluation of the synthesized SERCA2a activator.

Protocol 1: Cell Culture and Transfection of HEK293 Cells

This protocol is for the general maintenance and transfection of Human Embryonic Kidney (HEK293) cells, a common cell line for studying recombinant protein function.

-

Cell Culture:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and GlutaMAX™.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells when they reach 80-90% confluency.

-

-

Transfection for SERCA2a Expression:

-

Seed HEK293 cells in the desired culture plates (e.g., 6-well plates or 35 mm dishes) 24 hours prior to transfection to achieve 60-70% confluency on the day of transfection.

-